[(4-chlorophenyl)methoxy]urea
Overview
Description
“(4-Chlorophenyl)methoxyurea” is a chemical compound with the linear formula C8H9ClN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)methoxyurea” is represented by the linear formula C8H9ClN2O2 . More detailed structural analysis is not available in the current literature.Physical and Chemical Properties Analysis
“(4-Chlorophenyl)methoxyurea” is a chemical compound with the linear formula C8H9ClN2O2 . Further details about its physical and chemical properties are not available in the current literature.Scientific Research Applications
1. Metabolism and Environmental Fate
(4-Chlorophenyl)methoxyurea and related compounds, such as monolinuron, have been extensively studied for their metabolism and environmental fate, particularly in agricultural contexts. Studies have demonstrated the presence of (4-Chlorophenyl)methoxyurea as a metabolite in various plants and soils treated with pesticides like monolinuron. For instance, Schuphan and Ebing (1978) found that spinach, cress, and potatoes grown in soil treated with [14C]monolinuron contained (4-Chlorophenyl)methoxyurea as one of the metabolites, indicating its role in the environmental persistence and transformation of certain herbicides (Schuphan & Ebing, 1978).
2. Photodegradation and Hydrolysis Studies
Investigations into the photodegradation and hydrolysis of phenylurea herbicides, including those containing the (4-Chlorophenyl)methoxyurea moiety, have been conducted to understand their stability and breakdown in environmental conditions. Gatidou and Iatrou (2011) explored the photodegradation and hydrolysis of substituted urea herbicides like monolinuron in water, providing insights into the environmental behavior of these compounds under different pH conditions (Gatidou & Iatrou, 2011).
3. Biotransformation in Biological Systems
The biotransformation of (4-Chlorophenyl)methoxyurea-related compounds in biological systems has also been a subject of research. For example, Westphal et al. (1984) studied the biotransformation of monolinuron in isolated perfused chicken liver, identifying various metabolites including (4-Chlorophenyl)methoxyurea. This research contributes to our understanding of how such compounds are metabolized in living organisms (Westphal et al., 1984).
4. Adsorption and Soil Interactions
The adsorption characteristics of phenylurea herbicides, including those related to (4-Chlorophenyl)methoxyurea, in various soils, have been studied to understand their environmental mobility and potential impact. Kozak and Weber (1983) investigated the adsorption of different phenylurea herbicides in selected soils, providing valuable data on the environmental interactions of these compounds (Kozak & Weber, 1983).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (4-Chlorophenyl)methoxyurea are not yet fully identified. Given the complexity of biochemical interactions, it is likely that this compound influences multiple pathways. More research is needed to map out these pathways and understand their downstream effects .
Result of Action
It is known that many urea derivatives have a wide range of biological activities, but the specific effects of this compound at the molecular and cellular level are still under investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the activity of (4-Chlorophenyl)methoxyurea. Specific information on how environmental factors influence the action of this compound is currently lacking .
Biochemical Analysis
Cellular Effects
It is known that similar compounds can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
(4-chlorophenyl)methoxyurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNKRKCQCKDHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326459 | |
Record name | (4-chlorophenyl)methoxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30204-29-6 | |
Record name | NSC528509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-chlorophenyl)methoxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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